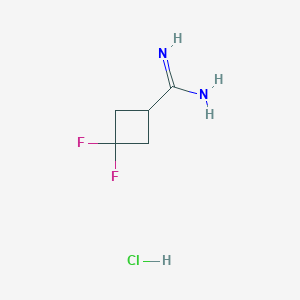

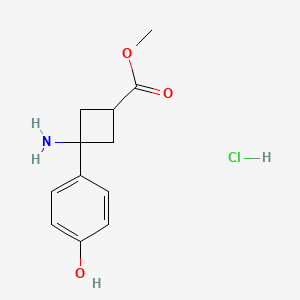

3,3-Difluorocyclobutanecarboxamidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,3-Difluorocyclobutane-1-carboximidamide hydrochloride involves several steps. Researchers have explored different synthetic routes, including fluorination reactions , cyclobutane ring formation , and imidamide functionalization . Precise details of these synthetic methods can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 3,3-Difluorocyclobutane-1-carboximidamide hydrochloride consists of a four-membered cyclobutane ring with two fluorine atoms and an imidamide group. The arrangement of atoms and bond angles significantly influences its properties and reactivity. Computational studies and spectroscopic analyses have provided insights into its three-dimensional structure .

Chemical Reactions Analysis

3,3-Difluorocyclobutane-1-carboximidamide hydrochloride can participate in various chemical reactions. These include hydrolysis , substitution , and cyclization processes. Researchers have investigated its behavior under different conditions, shedding light on its reactivity and potential applications .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

A pivotal aspect of the research on 3,3-difluorocyclobutane-1-carboximidamide hydrochloride involves its utilization in chemical synthesis. The compound serves as a foundational building block in the synthesis of various fluorinated cyclobutane derivatives. For instance, Ryabukhin et al. (2018) detail an approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, showcasing the versatility of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate (Ryabukhin et al., 2018). This research underscores the importance of 3,3-difluorocyclobutane derivatives in organic synthesis, offering pathways to a variety of functionalized compounds, including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones.

Radiopharmaceutical Development

Another significant area of application is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Shoup et al. (1999) synthesized [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid derivative, highlighting its potential for delineating tumors in PET scans. The high specific activity and tumor uptake of [18F]FACBC suggest its utility in the non-invasive detection of cancer (Shoup et al., 1999). This research is part of a broader effort to develop more effective diagnostic tools for cancer, leveraging the unique properties of fluorinated cyclobutane compounds.

Understanding Membrane Interaction

In a study on the distribution of fluorinated anesthetics, Tang et al. (1997) explored how cyclic halogenated compounds, including those structurally related to 3,3-difluorocyclobutane, distribute within model membranes. Using 19F nuclear magnetic resonance (NMR) spectroscopy, they discovered significant differences in the membrane interactions between anesthetics and nonanesthetics, influenced by their structural characteristics. This work provides insight into the role of fluorinated compounds in biomedical applications, particularly how their molecular distribution affects their functionality as anesthetics (Tang et al., 1997).

Propiedades

IUPAC Name |

3,3-difluorocyclobutane-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2.ClH/c6-5(7)1-3(2-5)4(8)9;/h3H,1-2H2,(H3,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHFRYLGAATLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

![(2E)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one hydrochloride](/img/structure/B2698109.png)

![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)

![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)

![2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2698121.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)